Ionomycin

Übersicht

Beschreibung

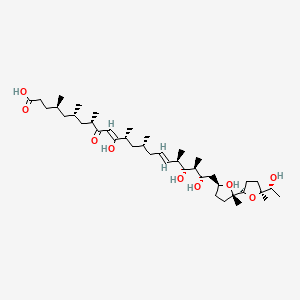

Ionomycin is a polyether antibiotic and ionophore produced by the bacterium Streptomyces conglobatus. It is known for its ability to bind and transport calcium ions (Ca²⁺) across biological membranes. This compound is widely used in scientific research to increase intracellular calcium levels and study calcium signaling pathways .

Wissenschaftliche Forschungsanwendungen

Ionomycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung des Ionentransports und von Komplexierungsreaktionen.

Biologie: Eingesetzt zur Erhöhung der intrazellulären Calciumkonzentration, was entscheidend für die Untersuchung von Calcium-Signalwegen und zellulären Reaktionen ist.

Industrie: Angewendet bei der Entwicklung von calciumsensitiven Assays und diagnostischen Tools.

5. Wirkmechanismus

This compound wirkt als Calciumionophor und erleichtert den Transport von Calciumionen über die Plasmamembran und die Freisetzung von Calcium aus intrazellulären Speichern. Dieser Prozess beinhaltet keine G-Proteine und führt zur Aktivierung von calciumgesteuerten Chloridkanälen . Die Verbindung bindet Calciumionen mit hoher Affinität und bildet einen stabilen Komplex, der Lipiddoppelschichten durchqueren kann .

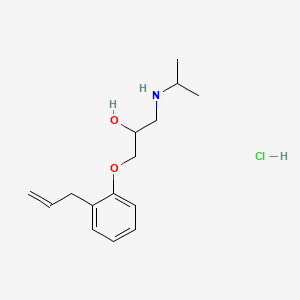

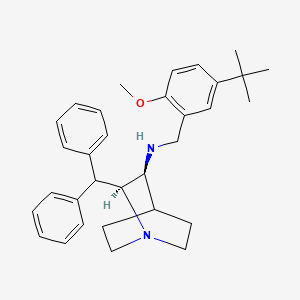

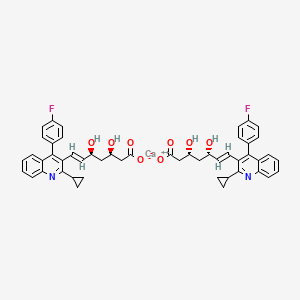

Ähnliche Verbindungen:

A23187 (Calcimycin): Ein weiteres Calciumionophor mit ähnlichen Eigenschaften, aber unterschiedlicher Ionen-Selektivität und Bindungsaffinität.

4-BrA23187: Ein bromiertes Derivat von A23187 mit unterschiedlichen Ionentransport-Eigenschaften.

Vergleich: this compound ist einzigartig in seiner hohen Selektivität für Calciumionen gegenüber anderen zweiwertigen Kationen. Es ist effektiver beim Transport von Calciumionen als A23187, das auch andere zweiwertige Kationen wie Magnesium und Zink transportieren kann . Darüber hinaus wurde festgestellt, dass this compound eine einzigartige Bindungsart mit dem Peroxisomen-Proliferator-aktivierten Rezeptor gamma (PPARγ) hat, die es von anderen Ionophoren unterscheidet .

Wirkmechanismus

Target of Action

Ionomycin is an ionophore and an antibiotic that primarily targets calcium ions (Ca2+) . It binds calcium ions in a 1:1 ratio . Although it can also bind other divalent cations like magnesium and cadmium, it prefers Ca2+ . The primary role of these targets is to regulate various cellular functions, including muscle contraction, nerve impulse transmission, and cell signaling.

Mode of Action

This compound increases intracellular calcium concentration by facilitating the transport of Ca2+ across the plasma membrane . It also releases Ca2+ from its intracellular stores without the involvement of G proteins, resulting in the activation of calcium-activated chlorine channels . This interaction with its targets leads to changes in the intracellular environment, particularly affecting calcium-dependent cellular processes.

Biochemical Pathways

The increase in intracellular calcium concentration triggered by this compound affects several biochemical pathways. It directly affects internal Ca2+ stores in cells, causing the release of Ca2+ into the cytosol . This in turn triggers further depletion of the stores through Calcium-Induced Calcium Release (CICR) and subsequently activates Store-Operated Calcium Entry (SOCE) . These changes can have downstream effects on various cellular processes that are regulated by calcium signaling.

Pharmacokinetics

It is known that this compound is insoluble in water but soluble in fats and dmso . This suggests that its bioavailability may be influenced by its lipid solubility. Because of their fat solubility, they bind to proteins like albumin, which may interfere with their use in studies involving blood .

Result of Action

The result of this compound’s action is an increase in intracellular calcium concentration. This can have various molecular and cellular effects, depending on the specific cell type and the calcium-dependent processes that are active in those cells. For example, in T cells, this compound can trigger cell activation . In astrocytes, it can cause a biphasic increase in cytosolic Ca2+, consisting of an initial peak and a subsequent sustained plateau .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence or absence of extracellular Ca2+ can affect the ability of this compound to increase intracellular calcium levels . Furthermore, the lipid environment of the cell can influence the ability of this compound to cross the cell membrane, given its lipid solubility . The specific cellular environment, including the presence of other ions and proteins, can also influence the efficacy and stability of this compound’s action.

Biochemische Analyse

Biochemical Properties

Ionomycin has a high affinity for calcium ions, binding them in a 1:1 ratio . It also binds other divalent cations like magnesium and cadmium, but prefers calcium . The interaction between this compound and these ions plays a crucial role in various biochemical reactions. For instance, this compound facilitates the transfer of calcium ions into and out of cells . This property of this compound is essential in studies related to calcium signaling pathways and cellular calcium homeostasis .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It can increase intracellular calcium levels, triggering cell death through apoptosis and autophagy . In human T cells, this compound induces hydrolysis of phosphoinositides and activates protein kinase C to mediate T cell activation . In human B cells, this compound treatment induces the activation of calcium-dependent endonuclease, resulting in apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It facilitates the transport of Ca2+ across the plasma membrane and releases Ca2+ from its intracellular stores without the involvement of G proteins, resulting in the activation of calcium-activated chlorine channels . Additionally, this compound has been identified as a novel modulating ligand for peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of lipid metabolism and glucose homeostasis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound concentrations ranging from 0.1 to 10 μM triggered a biphasic increase in cytosolic Ca2+, consisting of an initial peak and a subsequent sustained plateau . The response was dependent on concentration and exposure time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, a high concentration of this compound increased the frequency and amplitude of calcium oscillation patterns, affecting the balance of mitochondrial energy metabolism, leading to increased reactive oxygen species (ROS) and decreased ATP .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a crucial role in calcium signaling pathways and influences the activation of PPARγ, a key regulator of lipid metabolism and glucose homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with calcium ions. It facilitates the transfer of calcium ions across the plasma membrane and releases calcium ions from intracellular stores .

Subcellular Localization

This compound is primarily localized in the plasma membrane where it facilitates the transport of calcium ions . Its activity is largely confined to this location, where it interacts with calcium ions and influences various cellular processes .

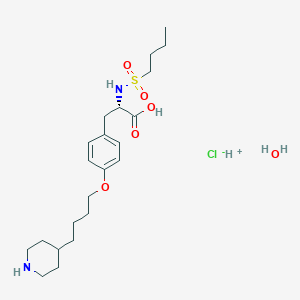

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ionomycin is typically extracted from the fermentation broth of Streptomyces conglobatus. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is purified using techniques such as thin-layer chromatography and high-performance liquid chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces conglobatus. The fermentation broth is processed to isolate this compound, which is then purified and crystallized. The final product is often provided as a calcium salt or free acid, both of which are insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol .

Analyse Chemischer Reaktionen

Reaktionstypen: Ionomycin unterliegt hauptsächlich Komplexierungsreaktionen mit zweiwertigen Kationen wie Calcium, Magnesium und Cadmium. Es bildet stabile Komplexe mit diesen Ionen und erleichtert so ihren Transport über Membranen .

Häufige Reagenzien und Bedingungen:

Lösungsmittel: Aceton, Benzol, Hexan, Methanol, Ethanol, Chloroform und DMSO.

Bedingungen: Die Bindung von this compound an Calciumionen ist pH-abhängig, wobei die maximale Bindung bei pH 9,5 erfolgt.

Hauptprodukte: Das Hauptprodukt der Reaktion von this compound mit Calciumionen ist ein 1:1-stöchiometrischer Komplex, der zur Untersuchung des Calciumtransports und der Signalgebung in biologischen Systemen verwendet wird .

Vergleich Mit ähnlichen Verbindungen

A23187 (Calcimycin): Another calcium ionophore with similar properties but different ion selectivity and binding affinity.

4-BrA23187: A brominated derivative of A23187 with distinct ion transport characteristics.

Comparison: Ionomycin is unique in its high selectivity for calcium ions over other divalent cations. It is more effective in transporting calcium ions compared to A23187, which can also transport other divalent cations like magnesium and zinc . Additionally, this compound has been found to have a unique binding mode with peroxisome proliferator-activated receptor gamma (PPARγ), distinguishing it from other ionophores .

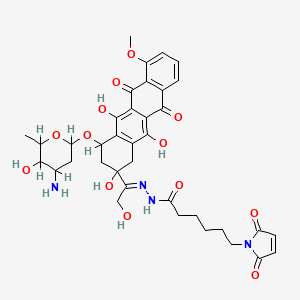

Eigenschaften

IUPAC Name |

(4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S)-11,19,21-trihydroxy-22-[(2S,5S)-5-[(2R,5S)-5-[(1R)-1-hydroxyethyl]-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O9/c1-25(21-29(5)34(43)24-35(44)30(6)22-27(3)20-26(2)14-15-38(46)47)12-11-13-28(4)39(48)31(7)36(45)23-33-16-18-41(10,49-33)37-17-19-40(9,50-37)32(8)42/h11,13,24-33,36-37,39,42-43,45,48H,12,14-23H2,1-10H3,(H,46,47)/b13-11+,34-24-/t25-,26-,27+,28-,29-,30+,31+,32-,33+,36+,37-,39-,40+,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHMRUGBZOYCAA-ADZNBVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)CC(C)CC(C)C(=O)C=C(C(C)CC(C)CC=CC(C)C(C(C)C(CC1CCC(O1)(C)C2CCC(O2)(C)C(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)C[C@H](C)C[C@H](C)C(=O)/C=C(/[C@H](C)C[C@H](C)C/C=C/[C@@H](C)[C@H]([C@@H](C)[C@H](C[C@@H]1CC[C@@](O1)(C)[C@H]2CC[C@@](O2)(C)[C@@H](C)O)O)O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040521 | |

| Record name | Ionomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56092-81-0 | |

| Record name | Ionomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56092-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ionomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ionomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,16-Docosadienoic acid, 11,19,21-trihydroxy-4,6,8,12,14,18,20-heptamethyl-22-[(2S,2'R,5S,5'S)-octahydro-5'-[(1R)-1-hydroxyethyl]-2,5'-dimethyl[2,2'-bifuran]-5-yl]-9-oxo-, (4R,6S,8S,10Z,12R,14R,16E,18R,19R,20S,21S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IONOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54V905V6AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

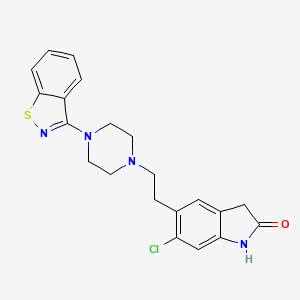

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

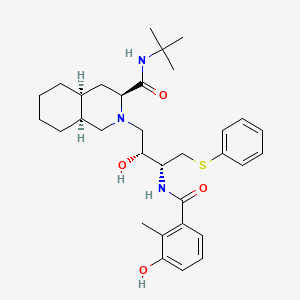

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.